5-(4-Methoxy-2-methylphenyl)thiophene-2-carboxylic acid
Overview
Description
5-(4-Methoxy-2-methylphenyl)thiophene-2-carboxylic acid is an organic compound with the molecular formula C13H12O3S. This compound belongs to the class of thiophene derivatives, which are known for their diverse applications in various fields including medicinal chemistry and materials science .
Scientific Research Applications
5-(4-Methoxy-2-methylphenyl)thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Safety and Hazards
The compound “5-(4-Methoxy-2-methylphenyl)thiophene-2-carboxylic acid” is considered hazardous. It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation when handling this compound. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided .
Preparation Methods
The synthesis of 5-(4-Methoxy-2-methylphenyl)thiophene-2-carboxylic acid typically involves the condensation of 4-methoxy-2-methylbenzaldehyde with thiophene-2-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
5-(4-Methoxy-2-methylphenyl)thiophene-2-carboxylic acid undergoes various chemical reactions including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield thiol derivatives.
Mechanism of Action
The mechanism of action of 5-(4-Methoxy-2-methylphenyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
5-(4-Methoxy-2-methylphenyl)thiophene-2-carboxylic acid can be compared with other similar compounds such as:
5-(4-Methylthio)phenylthiophene-2-carboxylic acid: This compound has a similar structure but with a methylthio group instead of a methoxy group, which can lead to different chemical and biological properties.
4-Methoxybenzo[b]thiophene-2-carboxylic acid: This compound has a benzo[b]thiophene core, which can influence its reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and resulting properties.
Properties
IUPAC Name |
5-(4-methoxy-2-methylphenyl)thiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3S/c1-8-7-9(16-2)3-4-10(8)11-5-6-12(17-11)13(14)15/h3-7H,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVOJKUFLBVYGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=CC=C(S2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621956 | |
Record name | 5-(4-Methoxy-2-methylphenyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
764722-92-1 | |
Record name | 5-(4-Methoxy-2-methylphenyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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